molecular formula C17H15ClN2O3 B13132466 1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione CAS No. 88605-47-4

1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione

Cat. No.: B13132466
CAS No.: 88605-47-4
M. Wt: 330.8 g/mol
InChI Key: LQPQODBIJVXBLO-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes amino, chloro, and propoxy groups attached to the anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups yields nitro derivatives, while substitution of the chloro group can lead to various substituted anthraquinone derivatives .

Scientific Research Applications

1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione involves its interaction with cellular components, particularly DNA. It acts as a topoisomerase inhibitor, disrupting DNA synthesis and repair by intercalating between DNA bases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Unlike other anthraquinone derivatives, the presence of the chloro and propoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C17H15ClN2O3
  • Molecular Weight : 330.766 g/mol
  • CAS Number : 88605-41-8
  • Purity : ≥98%

Synthesis

The synthesis of this compound typically involves the chlorination of anthracene derivatives followed by amination and propoxylation. The specific methods can vary based on the desired purity and yield, but common techniques include refluxing in organic solvents and utilizing catalytic agents to facilitate reactions.

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

  • Mechanism of Action : The compound appears to inhibit DNA synthesis in cancer cells by intercalating into DNA strands, disrupting replication processes. This mechanism is similar to other anthracene derivatives known for their antitumor activity.
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Spectrum of Activity : It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialE. coli50
AntimicrobialS. aureus100

Research Findings

Recent research highlights the potential of this compound as a lead compound for drug development:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant tumor reduction in xenograft models of breast cancer.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells at therapeutic doses.
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been explored to enhance potency and selectivity towards cancer cells while reducing side effects.

Properties

CAS No.

88605-47-4

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-propoxyanthracene-9,10-dione

InChI

InChI=1S/C17H15ClN2O3/c1-2-5-23-12-7-11(19)13-14(15(12)20)17(22)10-6-8(18)3-4-9(10)16(13)21/h3-4,6-7H,2,5,19-20H2,1H3

InChI Key

LQPQODBIJVXBLO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N

Origin of Product

United States

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